Cas no 1393181-01-5 (5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine)
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDINE
- OLJXIBBCNSIBFY-UHFFFAOYSA-N
- FCH2329564
- AX8276552
- AKOS023570243
- MFCD23703367
- 1393181-01-5
- 5-chloro-1-methylpyrazolo[4,3-d]pyrimidine
- SY258451
- AS-41576
- CS-0187942
- SCHEMBL11900605
- 5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine
-
- MDL: MFCD23703367
- Inchi: 1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3
- InChI Key: OLJXIBBCNSIBFY-UHFFFAOYSA-N
- SMILES: ClC1N=CC2=C(C=NN2C)N=1
Computed Properties
- Exact Mass: 168.0202739g/mol
- Monoisotopic Mass: 168.0202739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6
- XLogP3: 0.9
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270474-1g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 97% | 1g |
$547 | 2021-08-18 | |
| Chemenu | CM270474-5g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 97% | 5g |
$1571 | 2021-08-18 | |
| TRC | C383835-10mg |
5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |
1393181-01-5 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383835-50mg |
5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |
1393181-01-5 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C383835-100mg |
5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |
1393181-01-5 | 100mg |
$ 340.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13572-5g |
5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 95 | 5g |
$2900 | 2021-06-26 | |
| abcr | AB448105-250 mg |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 250mg |
€541.90 | 2023-04-22 | ||
| abcr | AB448105-1 g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 1g |
€1,272.10 | 2023-04-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB123-50mg |
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine |
1393181-01-5 | 95% | 50mg |
621.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YB123-200mg |
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine |
1393181-01-5 | 95% | 200mg |
1553.0CNY | 2021-07-15 |
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine Suppliers
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Comprehensive Overview
The compound 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, identified by the CAS number 1393181-01-5, is a heterocyclic aromatic compound with significant potential in the field of drug discovery and chemical synthesis. This compound belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their versatile applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with a chlorine substituent at position 5 and a methyl group at position 1. These structural features contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of pyrazolo[4,3-d]pyrimidines as potential leads for the development of kinase inhibitors. Kinases are enzymes that play a critical role in various cellular processes, including signal transduction and cell cycle regulation. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive targets for therapeutic intervention. The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative has shown promising inhibitory activity against several kinases, including Aurora kinases and CDKs (Cyclin-Dependent Kinases). This makes it a valuable candidate for further exploration in anti-cancer drug development.
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves a multi-step process that typically starts with the preparation of the pyrazole ring followed by its fusion with the pyrimidine moiety. The introduction of substituents such as chlorine and methyl groups is achieved through various substitution reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. These methods not only improve yield but also reduce the environmental footprint associated with its production.
In addition to its role in kinase inhibition, this compound has also been investigated for its potential in other therapeutic areas. For instance, studies have shown that it exhibits moderate anti-inflammatory activity, suggesting its potential use in treating inflammatory diseases. Furthermore, its ability to modulate ion channels has opened up possibilities for its application in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The structural flexibility of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine allows for further functionalization to enhance its pharmacokinetic properties. Researchers have explored various strategies to improve its solubility and bioavailability, including the introduction of hydrophilic groups or the development of prodrugs. These modifications are crucial for translating laboratory findings into clinically relevant therapeutics.
In conclusion, the compound CAS No. 1393181-01-5, or 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, represents a significant advancement in heterocyclic chemistry with broad applications in drug discovery. Its unique structure, combined with recent research findings on its biological activity and synthetic methodologies, positions it as a promising candidate for future therapeutic interventions across multiple disease areas.
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